molecular formula C15H14ClNO4S B2425302 Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate CAS No. 591723-37-4

Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate

Cat. No. B2425302
CAS RN: 591723-37-4
M. Wt: 339.79
InChI Key: OGTZIFANOFIZTI-UHFFFAOYSA-N
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Description

Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate, also known as CGP 7930, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of glycine site antagonists, which are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors. In

Scientific Research Applications

  • Environmental Impact and Behavior :

    • A study investigated the behavior of N-(phenylsulfonyl)-glycine (PSG) in a municipal sewage treatment plant, revealing its presence and transformation in such environments (Krause & Schöler, 2000).
    • Research on the metabolism of phenylsulfonamide highlighted the presence of derivatives like glycine-N-(phenylsulfonyl) (GPS) as polar contaminants in water systems (Krause, Schöler, & Heberer, 2000).
  • Pharmacological Research :

    • A novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), was investigated for its inhibitory activity on osteoclast differentiation, suggesting therapeutic potential in conditions like osteoporosis (Cho et al., 2020).
  • Synthesis and Chemical Applications :

    • The synthesis of various (phenylsulfonyl)methylated compounds was achieved through a visible-light-promoted radical methylation method, demonstrating the utility of these compounds in chemical synthesis (Liu & Li, 2016).
    • Research on Weinreb amide-based synthetic equivalents provided a method for the synthesis of certain tetrahydroisoquinoline frameworks, indicating the versatility of phenylsulfonyl derivatives in organic synthesis (Kommidi, Balasubramaniam, & Aidhen, 2010).
  • Environmental Toxicology :

    • Analysis of methyl sulfone metabolites of chlorinated biphenyls and DDE in human tissues provided insights into the distribution and impact of these compounds in biological systems (Chu et al., 2003).
  • Drug Metabolism and Contamination Studies :

    • Studies on clofibric acid and N-(phenylsulfonyl)-sarcosine in sewage, river, and drinking water highlighted the presence and implications of these compounds as organic contaminants in various water sources (Heberer & Stan, 1997).

properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-3-chloroanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-21-15(18)11-17(13-7-5-6-12(16)10-13)22(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTZIFANOFIZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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